2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

Suzuki coupling C–Br oxidative addition Building block reactivity

Selective Pd(0) cross-coupling intermediate with a programmable C–Br exit vector. The 4-bromophenyl C–Br bond enables ≥100-fold kinetic preference in oxidative addition over Ar–Cl, permitting chemoselective elaboration in convergent fragment-linking strategies. Unlike interchangeable chloro/fluoro analogs, the bromo congener participates in halogen bonding with backbone carbonyls—an orthogonal interaction exploited in ATP-binding pocket and bromodomain probe design. Procure the 98% certified material from traceable sources to eliminate false-positive IC₅₀ artifacts from undefined impurities in fragment-based screening cascades.

Molecular Formula C14H10BrF2NOS
Molecular Weight 358.2
CAS No. 380626-10-8
Cat. No. B2650313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
CAS380626-10-8
Molecular FormulaC14H10BrF2NOS
Molecular Weight358.2
Structural Identifiers
SMILESC1=CC(=CC=C1SCC(=O)NC2=C(C=CC(=C2)F)F)Br
InChIInChI=1S/C14H10BrF2NOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-7-10(16)3-6-12(13)17/h1-7H,8H2,(H,18,19)
InChIKeyOURMXUBPVDQJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide (CAS 380626-10-8): A Structurally Defined Sulfanyl Acetamide Building Block


2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide (CAS 380626-10-8) is a synthetic, small-molecule sulfanyl acetamide derivative with the molecular formula C₁₄H₁₀BrF₂NOS and a molecular weight of 358.21 g/mol [1]. The compound features a 4-bromophenyl thioether linked to an N-(2,5-difluorophenyl)acetamide scaffold, placing it within a frequently explored chemical space for kinase inhibitor fragments and bromodomain-targeting probes. However, publicly curated bioactivity databases such as ChEMBL 20 report no confirmed primary activity annotations for this exact structure, and ZINC15 classifies its biological annotation status as absent [2]. Consequently, current procurement value is driven primarily by its use as a well-characterized, vector-ready synthetic intermediate rather than by a validated biological target profile.

Why Generic Substitution of 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide Carries Undocumented Risk


Close structural analogs of this sulfanyl acetamide—varying only in the halogen identity on the phenylsulfanyl ring—are routinely offered as drop-in replacements under the assumption of interchangeable reactivity. However, the 4‑bromophenyl group is not a passive placeholder; its C–Br bond participates in oxidative addition with Pd(0) catalysts with kinetics that differ by orders of magnitude from the corresponding C–Cl or C–F bonds [1]. In fragment-to-lead campaigns, even a single-atom substitution can alter LogP, topological polar surface area, and off-target polypharmacology, introducing unexplained variability in cell-based assays. Without side-by-side comparative data on solubility, metabolic stability, or target engagement for the bromo versus chloro or fluoro congeners, generic interchange remains a scientifically unsupported risk [2].

Quantitative Evidence Guide for Selecting 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide Over Structural Analogs


Synthetic Handle Utility: C–Br vs. C–Cl Reactivity in Pd-Catalyzed Cross-Coupling

The 4-bromophenyl substituent provides a kinetically competent oxidative-addition partner for Pd(0) catalysts, whereas the analogous 4‑chlorophenyl congener reacts 2–3 orders of magnitude more slowly under standard Suzuki–Miyaura conditions. This differential enables sequential coupling strategies where the bromoaryl group is selectively activated in the presence of a chloroaryl group [1]. The target compound thus uniquely serves as an orthogonal handle for convergent synthetic sequences, a property not shared by the 4‑chlorophenyl or 4‑fluorophenyl variants.

Suzuki coupling C–Br oxidative addition Building block reactivity

Certified Purity Benchmarking Against Non-Certified Analog Sources

LeYan (Shanghai Haohong Biomedical Technology Co., Ltd.) commercial batches of the title compound are released with a minimum purity specification of 98% (HPLC), and Sigma-Aldrich supplies the compound as part of its Aldrich CPR collection for early discovery, ensuring traceable quality suitable for SAR studies [1]. In contrast, the 4-chlorophenyl and 4-fluorophenyl analogs are frequently available only from non-certified aggregators without batch-specific purity certificates, introducing variable impurity profiles that can confound biological replicates.

Purity certification QC/QA Procurement specification

Physicochemical Differentiation: LogP and Lipinski Compliance vs. Nearest Analogs

The computed octanol-water partition coefficient (LogP) for the title compound is 3.59, with a topological polar surface area (tPSA) of 45.8 Ų [1]. This positions the molecule within a favorable fragment-like physicochemical window (MW 358 Da, 1 H-bond donor, 2 H-bond acceptors, rotatable bonds = 4). The 4‑chlorophenyl analog (predicted LogP ≈ 3.2) and 4‑fluorophenyl analog (predicted LogP ≈ 2.8) drift closer to the lower boundary preferred for CNS penetration, whereas the bromo analog resides in the ‘Sweet Spot’ for kinase inhibitor fragment libraries (LogP 3–4, MW 300–400 Da).

Lipinski parameters LogP Drug-likeness Fragment physicochemical profiling

Recommended Application Scenarios for 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide Based on Verified Evidence


Orthogonal Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The C–Br bond serves as a programmable exit vector for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The ≥100-fold kinetic preference for oxidative addition of Ar–Br over Ar–Cl means the compound can be selectively elaborated in the presence of chloro-substituted co‑substrates, enabling convergent fragment-linking strategies [1].

Fragment Library Stock for Kinase or Bromodomain Screening

With a LogP of 3.59, tPSA of 45.8 Ų, and compliance with the Rule of Three for fragment-likeness, the compound fits the physicochemical profile sought in fragment-based lead discovery campaigns against ATP-binding pockets and acetyl-lysine reader domains [1].

Certified Building Block for Structure-Activity Relationship (SAR) Studies

Procurement of the 98%+ certified material from traceable vendors (LeYan, Sigma-Aldrich) ensures that observed biological activity is attributable to the compound itself, not to undefined impurities. This is critical when testing at concentrations where 2% of a potent contaminant could generate a false-positive IC₅₀ [2].

Source of the 4-Bromophenylthio Motif for Halogen-Bonding Probes

The heavy bromine atom can engage in halogen bonding (XB) with backbone carbonyl oxygens in protein targets, a feature absent in the corresponding chloro and fluoro analogs. Exploiting this orthogonal interaction requires the bromo congener specifically [1].

Quote Request

Request a Quote for 2-[(4-bromophenyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.